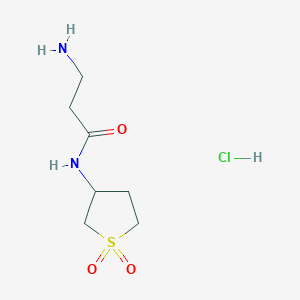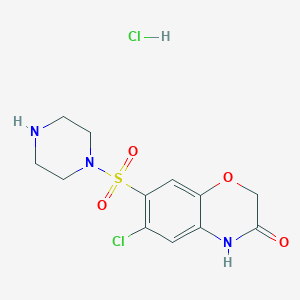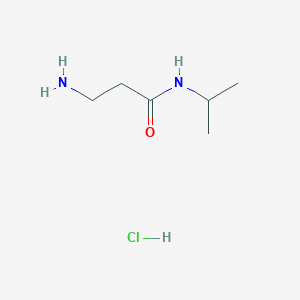
2-Bromo-4-iodobenzaldehyde
Overview
Description
2-Bromo-4-iodobenzaldehyde is a solid compound with a molecular weight of 310.92 . It is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for 2-Bromo-4-iodobenzaldehyde is 2-bromo-4-iodobenzaldehyde . The InChI code is 1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H and the InChI key is NOXWSLYZGNDHGB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving 2-Bromo-4-iodobenzaldehyde are not available, it’s worth noting that halogenated aromatic compounds like this are often used as building blocks in various chemical reactions . For instance, 4-Iodobenzaldehyde has been used in Suzuki–Miyaura coupling reactions to produce Metal–Organic Framework catalysts .Physical And Chemical Properties Analysis
2-Bromo-4-iodobenzaldehyde is a solid at room temperature . It has a boiling point of 313°C at 760 mmHg and a melting point of 112-114°C .Scientific Research Applications
Organic Synthesis
2-Bromo-4-iodobenzaldehyde: is a versatile building block in organic synthesis. Its halogenated aromatic structure makes it a valuable precursor for various coupling reactions, such as the Suzuki-Miyaura coupling . It can be used to synthesize complex molecules, including heterocycles like indenones and quinazolines, which are significant in medicinal chemistry .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4-iodobenzaldehyde serves as a key intermediate. It can be employed in the synthesis of compounds that exhibit a range of biological activities. For instance, its derivatives have been explored for their potential as inhibitors in drug discovery, targeting various enzymes and receptors .
Material Science
The compound’s utility extends to material science, where it can be used to modify the properties of materials. For example, it can be incorporated into polymers or used to create organic frameworks with specific electronic or photonic properties .
Analytical Chemistry
2-Bromo-4-iodobenzaldehyde: plays a role in analytical chemistry as a standard or reagent. Its well-defined spectral properties allow it to be used in spectroscopic analysis, aiding in the identification and quantification of substances .
Environmental Science
In environmental science, derivatives of 2-Bromo-4-iodobenzaldehyde could be used to study pollutant degradation or as components in sensors for detecting environmental contaminants. Its reactivity with various organic and inorganic substances makes it suitable for research into novel remediation methods .
Biochemistry
In biochemistry, this compound can be used to investigate enzyme-substrate interactions. Its iodine and bromine atoms make it amenable to radio-labeling, which is useful in tracing biochemical pathways and understanding molecular mechanisms within cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWSLYZGNDHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660765 | |
| Record name | 2-Bromo-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodobenzaldehyde | |
CAS RN |
261903-03-1 | |
| Record name | 2-Bromo-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)








